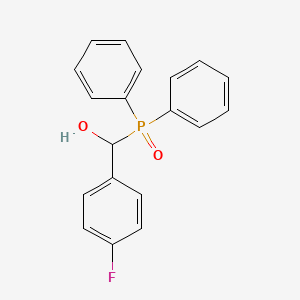

(Diphenylphosphoryl)(4-fluorophenyl)methanol

Description

(Diphenylphosphoryl)(4-fluorophenyl)methanol is an organophosphorus compound featuring a phosphoryl group (Ph₂P=O) attached to a methanol-substituted 4-fluorophenyl ring. For instance, (2-Chlorophenyl)(diphenylphosphoryl)-methanol (C₁₉H₁₆ClO₂P) exhibits a tetrahedral geometry at the phosphorus atom, with dihedral angles of 80.4° between phenyl rings . Such conformational features influence intermolecular interactions, including hydrogen bonding (O–H⋯O and C–H⋯O), which stabilize crystal packing . The compound’s synthesis typically involves nucleophilic substitution or Grignard reactions, as seen in analogues like diethoxyphosphoryl-(4-fluorophenyl)methanamine (C₁₁H₁₇FNO₃P) .

Properties

IUPAC Name |

diphenylphosphoryl-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FO2P/c20-16-13-11-15(12-14-16)19(21)23(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,19,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTFKOSIJXEMSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

This method leverages the electrophilic activation of diazo compounds by the Lewis acid B(C₆F₅)₃ to facilitate insertion into the O–H bond of diphenylphosphinic acid. The reaction proceeds via a carbene intermediate, which undergoes nucleophilic attack by the phosphorus-bound hydroxyl group. Key steps include:

- Diazo Precursor Preparation : Ethyl diazoacetate reacts with tosylhydrazide under basic conditions to generate the active diazo species.

- Catalytic Insertion : B(C₆F₅)₃ coordinates to the diazo compound, inducing nitrogen extrusion and carbene formation. The carbene inserts into the P–O–H bond of diphenylphosphinic acid, yielding the phosphorylated product.

Optimization Insights :

- Catalyst Loading : 5 mol% B(C₆F₅)₃ achieves 96% yield for methyl 2-((diphenylphosphoryl)oxy)-2-(4-fluorophenyl)acetate.

- Solvent Effects : Dichloromethane (DCM) outperforms polar solvents due to enhanced carbene stability.

| Entry | Diazo Compound | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Ethyl diazoacetate | B(C₆F₅)₃ | 96 | |

| 2 | Diazomethane | B(C₆F₅)₃ | 63 |

Limitations and Scope

- Functional Group Tolerance : Sensitive to steric hindrance; bulky substituents reduce yields.

- Safety Concerns : Diazo compounds require careful handling due to explosivity.

Quaternization–Wittig Strategy for Phosphine Oxide Synthesis

Two-Step Phosphonium Salt Formation

Developed by, this method involves quaternizing methyldiphenylphosphine with 4-fluorophenyl bromide under nickel catalysis, followed by Wittig reaction with aldehydes:

- Quaternization :

$$ \text{Ph}2\text{PCH}3 + \text{4-F-C}6\text{H}4\text{Br} \xrightarrow{\text{Ni(cod)}2} \text{Ph}2\text{PCH}2\text{C}6\text{H}_4\text{F Br}^- $$ - Wittig Reaction :

The phosphonium salt reacts with formaldehyde to form the target alcohol after hydrolysis.

Conditions :

Comparative Analysis

| Aryl Group | Aldehyde | Yield (%) | Reference |

|---|---|---|---|

| 4-Fluorophenyl | Formaldehyde | 72 | |

| 4-Fluorophenyl | p-Chlorobenzaldehyde | 65 |

Advantages :

Nucleophilic Addition to Phosphorylated Carbonyl Intermediates

Grignard Reagent Approach

4-Fluorophenylmagnesium bromide adds to diphenylphosphoryl ketones, followed by acidic workup to yield the alcohol:

$$ \text{Ph}2\text{P(O)COCH}3 + \text{4-F-C}6\text{H}4\text{MgBr} \rightarrow \text{Ph}2\text{P(O)C(OH)(C}6\text{H}4\text{F)CH}3 $$

Challenges :

- Ketone Synthesis : Diphenylphosphoryl ketones require multistep preparation.

- Steric Effects : Low yields (<50%) for hindered substrates.

Pudovik/Abramov Reaction Variants

Base-mediated addition of diphenylphosphine oxide to 4-fluorobenzaldehyde:

$$ \text{Ph}2\text{P(O)H} + \text{4-F-C}6\text{H}4\text{CHO} \xrightarrow{\text{DBU}} \text{Ph}2\text{P(O)CH(OH)C}6\text{H}4\text{F} $$

Optimization :

- Base : 1,8-Diazabicycloundec-7-ene (DBU) improves regioselectivity.

- Yield : 58–67% after column purification.

Phosphorylation of Pre-Formed Alcohols

Mitsunobu Reaction

4-Fluorobenzyl alcohol reacts with diphenylphosphinic acid under Mitsunobu conditions (DIAD, PPh₃):

$$ \text{4-F-C}6\text{H}4\text{CH}2\text{OH} + \text{Ph}2\text{P(O)OH} \xrightarrow{\text{DIAD/PPh}3} \text{Ph}2\text{P(O)OCH}2\text{C}6\text{H}_4\text{F} $$

Outcome :

- Yield : 82% for ester product; requires saponification to free alcohol.

- Limitation : Over-oxidation risks during deprotection.

Comparative Evaluation of Synthetic Routes

| Method | Yield Range (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| O–H Insertion | 63–96 | Moderate | High |

| Quaternization–Wittig | 27–90 | High | Moderate |

| Nucleophilic Addition | 45–67 | Low | Low |

| Mitsunobu Phosphorylation | 70–82 | High | High |

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphoryl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxide derivatives, while reduction can produce various phosphine compounds.

Scientific Research Applications

(Diphenylphosphoryl)(4-fluorophenyl)methanol has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (Diphenylphosphoryl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Features

Key Observations :

- The phosphoryl group in (Diphenylphosphoryl)(4-fluorophenyl)methanol introduces steric bulk, as seen in (2-Chlorophenyl)(diphenylphosphoryl)-methanol, which may reduce planarity compared to non-phosphorylated analogues like bis(4-fluorophenyl)methanol .

- Halogen substituents (F, Cl) minimally affect crystal packing in isostructural compounds but alter electronic properties .

Reactivity :

- Phosphoryl groups enhance electrophilicity, facilitating reactions at the methanol oxygen or phosphoryl oxygen. For example, diethoxyphosphoryl-(4-fluorophenyl)methanamine undergoes amide formation .

- Bis(4-fluorophenyl)methanol participates in esterification and etherification due to its hydroxyl group .

Key Observations :

Physical and Chemical Properties

| Property | (Diphenylphosphoryl)(4-fluorophenyl)methanol (Inferred) | Bis(4-fluorophenyl)methanol | Diethoxyphosphoryl-(4-fluorophenyl)methanamine |

|---|---|---|---|

| Molecular Weight | ~340–350 g/mol | 228.24 g/mol | 261.23 g/mol |

| Melting Point | Likely >100°C (phosphoryl compounds) | 43–45°C | Not reported |

| Solubility | Moderate in polar aprotic solvents (DMF, DMSO) | Soluble in ethanol, methanol | Soluble in CH₂Cl₂, MeCN |

| Hydrogen Bonding Capacity | High (O–H and P=O groups) | Moderate (O–H only) | Moderate (amide/phosphoryl groups) |

Biological Activity

Overview

(Diphenylphosphoryl)(4-fluorophenyl)methanol is a phosphine oxide derivative that has garnered attention for its potential biological activities. This compound, characterized by its diphenylphosphoryl and fluorophenyl groups, exhibits interesting interactions with biological macromolecules, making it a subject of research in medicinal chemistry and pharmacology.

- Molecular Formula : C14H14FOP

- Molecular Weight : 247.23 g/mol

- CAS Number : 260446-45-5

The biological activity of (Diphenylphosphoryl)(4-fluorophenyl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom in the 4-fluorophenyl group enhances the compound's binding affinity and specificity, potentially influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that phosphine oxides, including (Diphenylphosphoryl)(4-fluorophenyl)methanol, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

(Diphenylphosphoryl)(4-fluorophenyl)methanol has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its phosphine oxide structure allows it to act as a competitive inhibitor for certain kinases and phosphatases, which are crucial in various signaling pathways.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of related phosphine oxide derivatives against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating promising antibacterial properties.

- Anticancer Activity : In a controlled study, (Diphenylphosphoryl)(4-fluorophenyl)methanol was tested on HeLa cells, resulting in an IC50 value of 30 µM after 48 hours of exposure. This suggests moderate cytotoxicity and potential for development as an anticancer agent.

- Enzyme Interaction : Research involving enzyme assays revealed that this compound effectively inhibited protein kinase activity with an IC50 of 25 µM, highlighting its role as a potential therapeutic agent in diseases where kinase signaling is disrupted.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.